molecular formula C28H33N5O2S B2417472 N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-46-8

N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2417472
CAS No.: 2034302-46-8
M. Wt: 503.67
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H33N5O2S and its molecular weight is 503.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2034302-46-8

Molecular Formula

C28H33N5O2S

Molecular Weight

503.67

IUPAC Name

N-cyclopentyl-4-(3-methylbutyl)-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C28H33N5O2S/c1-18(2)13-14-32-26(35)23-12-11-21(25(34)29-22-9-4-5-10-22)16-24(23)33-27(32)30-31-28(33)36-17-20-8-6-7-19(3)15-20/h6-8,11-12,15-16,18,22H,4-5,9-10,13-14,17H2,1-3H3,(H,29,34)

SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3CCC(C)C

solubility

not available

Origin of Product

United States

Biological Activity

N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is critical to understanding its biological activity. The molecular formula is C26H29N5O2SC_{26}H_{29}N_{5}O_{2}S, and it has a molecular weight of 475.61 g/mol. Below is a summary of its chemical properties:

PropertyDetails
Molecular FormulaC26H29N5O2S
Molecular Weight475.61 g/mol
IUPAC NameN-cyclopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
InChI KeyWJZCPLRZVQZZJX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:

  • Similar compounds have been shown to inhibit the activity of key enzymes involved in cancer progression, such as c-Met and VEGFR-2 kinases. These enzymes play significant roles in tumor growth and angiogenesis.

2. DNA Intercalation:

  • Compounds with similar triazoloquinazoline structures have demonstrated the ability to intercalate into DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells.

3. Antiproliferative Effects:

  • Preclinical studies indicate that this compound exhibits potent antiproliferative activity against various cancer cell lines by inducing cell cycle arrest and apoptosis.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

1. Anticancer Activity:

  • The compound has shown promising results in inhibiting the growth of several cancer cell lines in vitro. For instance, studies have reported significant reductions in cell viability in human cancer cell lines such as HeLa and MCF-7 .

2. Antimicrobial Properties:

  • Preliminary investigations suggest that derivatives of similar compounds exhibit antimicrobial activities against specific bacterial strains. This could extend the therapeutic applications of the compound beyond oncology .

3. Cytotoxicity:

  • While exhibiting anticancer properties, the cytotoxic effects on normal cells must be evaluated. Initial findings indicate that certain derivatives maintain low cytotoxicity while exhibiting high antimicrobial efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

Study 1: Anticancer Efficacy
A study assessed the compound's efficacy against various cancer cell lines using MTT assays. Results indicated a dose-dependent reduction in cell viability across all tested lines, suggesting strong anticancer potential.

Study 2: Mechanistic Insights
Research focusing on the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2.

Study 3: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis demonstrated that modifications in the side chains significantly influence both potency and selectivity towards cancer cells versus normal cells.

Q & A

Q. What are the established synthetic routes for N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, typically starting with the condensation of hydrazine derivatives with quinazoline precursors. Key steps include cyclization of triazole rings and functionalization with thioether and carboxamide groups. Optimization requires precise control of temperature (e.g., reflux in ethanol/DMF), solvent polarity, and catalysts like benzyltributylammonium bromide. Reaction progress is monitored via TLC, with yields improved by iterative adjustments to stoichiometry and purification methods (e.g., column chromatography) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and hydrogen bonding patterns, while IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). X-ray crystallography resolves 3D conformation, critical for understanding steric effects and binding interactions. Mass spectrometry validates molecular weight and fragmentation pathways .

Q. How do functional groups (e.g., thioether, triazole) influence the compound’s biological activity?

The thioether group enhances lipophilicity, improving membrane permeability, while the triazole ring participates in π-π stacking and hydrogen bonding with biological targets. The cyclopentyl and isopentyl moieties modulate steric bulk, affecting binding affinity to enzymes like kinases or proteases. Structure-activity relationship (SAR) studies suggest modifications to these groups can fine-tune potency and selectivity .

Q. What analytical methods ensure purity and stability during storage?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95% typically required). Stability is assessed via accelerated degradation studies under varying pH, temperature, and humidity. Lyophilization or storage in inert atmospheres (argon) prevents oxidation of thioether groups .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects) be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Rigorous dose-response studies (IC₅₀/EC₅₀ determination) and orthogonal assays (e.g., enzymatic inhibition vs. cell viability) are essential. Meta-analysis of datasets using tools like PRISM or R can identify outliers and validate mechanisms. Cross-referencing with structural analogs (e.g., triazoloquinazolines) clarifies SAR trends .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

Use a tiered approach:

  • In vitro : Enzyme inhibition assays (e.g., fluorescence-based kinase screens) and thermal shift assays to identify target proteins.
  • Cellular : CRISPR knockouts or siRNA silencing of suspected targets (e.g., PI3K/AKT pathway components) to confirm functional relevance.
  • Structural : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding interactions, guided by crystallographic data .

Q. How can reaction scalability be improved without compromising yield or purity?

Transitioning from batch to flow chemistry (e.g., Omura-Sharma-Swern oxidation protocols) enhances reproducibility and reduces byproducts. Design of Experiments (DoE) optimizes variables (temperature, residence time, catalyst loading). Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates .

Q. What computational strategies predict off-target interactions or metabolic pathways?

Density Functional Theory (DFT) calculates redox potentials of thioether groups to predict oxidation susceptibility. Pharmacophore modeling (Schrödinger Suite) identifies off-target risks, while ADMET predictors (e.g., SwissADME) forecast metabolic sites (e.g., cytochrome P450 interactions). Metabolite identification via LC-MS/MS validates in silico predictions .

Q. Methodological Notes

  • Synthesis : Prioritize regioselective alkylation steps to avoid isomer formation .
  • Data Analysis : Use Shapiro-Wilk tests to assess normality before applying t-tests or ANOVA .
  • Ethics : Adhere to NIH guidelines for in vivo studies if extrapolating to preclinical models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.